![molecular formula C36H40FN9O3 B610202 (S,E)-2-(3-(4-氨基-3-(2-氟-4-苯氧基苯基)-1H-吡唑并[3,4-d]嘧啶-1-基)哌啶-1-羰基)-4-甲基-4-(4-(氧杂环-3-基)哌嗪-1-基)戊-2-烯腈 CAS No. 1575596-77-8](/img/structure/B610202.png)

(S,E)-2-(3-(4-氨基-3-(2-氟-4-苯氧基苯基)-1H-吡唑并[3,4-d]嘧啶-1-基)哌啶-1-羰基)-4-甲基-4-(4-(氧杂环-3-基)哌嗪-1-基)戊-2-烯腈

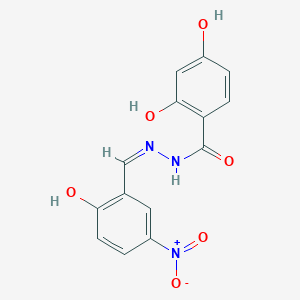

描述

PRN1008 is a potent, selective and reversible covalent inhibitor of BTK ((IC50 = 1.3 ± 0.5 nM).) with extended PD effects in vivo. PRN1008 was safe and well tolerated after single and 10 day dosing in humans. Dosing to achieve > 90% occupancy after a dose results in consistent and prolonged target occupancy. BTK target coverage with a daily dose of ≥300mg reached therapeutic levels based on translational studies in a rat model of arthritis. These data support continued development of PRN1008 as a therapeutic agent for rheumatoid arthritis.

科学研究应用

Aurora 激酶抑制

该化合物与 Aurora 激酶抑制剂有关,特别是针对 Aurora A,这是一种与癌细胞增殖有关的蛋白质。Aurora A 激酶的抑制是癌症治疗中一种潜在的治疗策略 (ロバート·亨利,詹姆斯,2006 年)。

新型哌嗪连接化合物合成

已经开发出用于哌嗪连接化合物(如所讨论的化合物)的高效合成方法,使用双(苯并呋喃-烯胺酮)杂化物作为关键中间体。这些合成方法对于为药物研究和开发创造化合物至关重要 (Mekky 等人,2021 年)。

在杂环合成中的作用

该化合物属于用于合成各种杂环化合物的更广泛的化学品类别。此类化合物是药物化学中开发新药的基础 (Ho & Suen,2013 年)。

抗菌活性

某些与该化合物相似的衍生物已显示出有效的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用 (Yurttaş 等人,2016 年)。

作为抗精神病药物的潜力

具有哌嗪和嘧啶结构的类似化合物已被评估其作为抗精神病剂的潜力。这对心理健康治疗研究具有重要意义 (Raviña 等人,2000 年)。

异噁唑啉和异噁唑的合成

已经开发出从 (S,E)-2-(3-(4-氨基-3-(2-氟-4-苯氧基苯基)-1H-吡唑并[3,4-d]嘧啶-1-基)哌啶-1-羰基)-4-甲基-4-(4-(氧杂环-3-基)哌嗪-1-基)戊-2-烯腈 等化合物合成异噁唑啉和异噁唑的方法,扩展了用于创建多种药物化合物的工具包 (Rahmouni 等人,2014 年)。

抗肿瘤活性

已经合成并评估了类似化合物的对各种肿瘤细胞系的细胞毒活性,表明在癌症治疗中具有潜在应用 (Naito 等人,2005 年)。

属性

IUPAC Name |

(E)-2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFFREMLXLZNHE-GRBCXPRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40FN9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

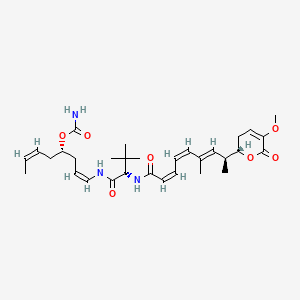

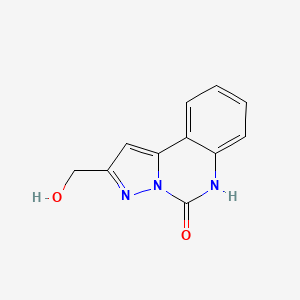

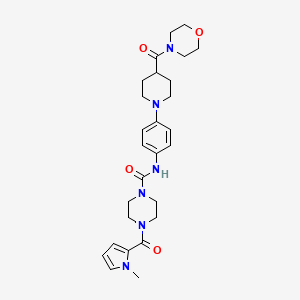

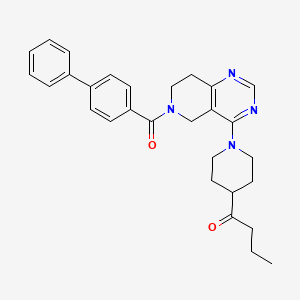

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide](/img/structure/B610135.png)

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)